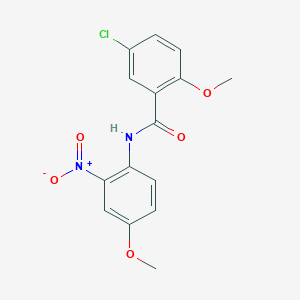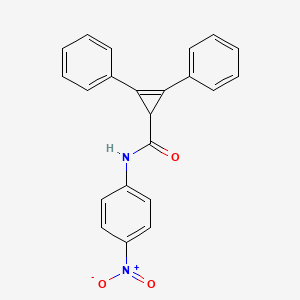
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine, also known as BDB, is a psychoactive drug that belongs to the class of phenethylamines. BDB is structurally similar to the popular recreational drug MDMA (3,4-methylenedioxymethamphetamine), also known as ecstasy. However, BDB has a different mechanism of action and produces distinct biochemical and physiological effects.
Mechanism of Action
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine acts as a non-selective serotonin receptor agonist, which means that it binds to and activates multiple subtypes of serotonin receptors. 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has a higher affinity for the 5-HT2A receptor subtype, which is involved in regulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. The activation of the 5-HT2A receptor by 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine leads to an increase in the release of these neurotransmitters, which produces its psychoactive effects.
Biochemical and Physiological Effects
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and pupil dilation. 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine also produces feelings of euphoria, empathy, and increased sociability. However, 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to produce less intense and shorter-lasting effects compared to MDMA.
Advantages and Limitations for Lab Experiments
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for use in scientific research, including its well-established synthesis method, its high affinity for serotonin receptors, and its distinct mechanism of action compared to other psychoactive drugs. However, 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine also has limitations, including its potential for abuse and its lack of selectivity for specific serotonin receptor subtypes.
Future Directions
There are several future directions for the scientific research of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine. One potential direction is to investigate the potential of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to investigate the potential of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine as a tool for studying the role of serotonin receptors in the brain and their involvement in regulating mood, cognition, and behavior. Additionally, future research could investigate the effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine on other neurotransmitter systems and their potential therapeutic applications.
Synthesis Methods
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized from 2,5-dimethylphenylacetonitrile and 5-bromo-2,4-dimethoxybenzyl chloride through a series of chemical reactions. The synthesis method of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been well-established in scientific literature, and it involves the use of specialized equipment and reagents.
Scientific Research Applications
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been widely used in scientific research to investigate its mechanism of action and potential therapeutic applications. 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have a high affinity for serotonin receptors, which are involved in regulating mood, cognition, and behavior. 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,5-dimethylphenyl)piperazine has been used in studies to investigate the potential of serotonin receptor agonists for the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2/c1-15-5-6-16(2)19(11-15)24-9-7-23(8-10-24)14-17-12-18(22)21(26-4)13-20(17)25-3/h5-6,11-13H,7-10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQSJHCADDHGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-fluoro-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4960445.png)


![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)

![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)

![5-bromo-3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B4960488.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)

